Mdl 105519

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du MDL 105519 implique les étapes suivantes :

Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d’indole de Fischer.

Chloration : Le noyau indole est chloré aux positions 4 et 6 à l’aide d’un agent chlorant tel que le chlorure de thionyle.

Carboxylation : L’indole chloré est ensuite carboxylé pour introduire les groupes d’acides carboxyliques aux positions 2 et 3.

Substitution phénylique :

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, en utilisant des conditions de réaction et des catalyseurs optimisés pour assurer un rendement élevé et une pureté élevée. Le processus implique :

Synthèse en vrac : Synthèse d’indole de Fischer à grande échelle suivie d’une chloration et d’une carboxylation.

Purification : Le produit est purifié à l’aide de techniques de recristallisation et de chromatographie pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions : Le MDL 105519 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le noyau indole.

Substitution : Les positions chlorées sur le noyau indole peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Produits d’oxydation : Divers acides carboxyliques et cétones.

Produits de réduction : Alcools et amines.

Produits de substitution : Indoles substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme ligand dans l’étude du site de reconnaissance de la glycine associé au récepteur N-méthyl-D-aspartate.

Biologie : Utilisé dans la recherche sur la neurotransmission et la plasticité synaptique.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les troubles neurologiques tels que l’épilepsie et l’anxiété.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur N-méthyl-D-aspartate.

Applications De Recherche Scientifique

Pharmacological Characterization

MDL 105519 has been characterized for its ability to inhibit NMDA receptor-mediated responses. It acts as a non-competitive antagonist at the glycine recognition site, which plays a crucial role in the modulation of NMDA receptor activity. Research indicates that this compound binds with high affinity to the NMDA receptor, demonstrating a dissociation constant (Kd) of approximately 3.67 nM .

Key Pharmacological Effects

- Anticonvulsant Activity : this compound has shown efficacy in various seizure models, including chemically induced and electrically mediated seizures. Its ability to prevent harmaline-stimulated increases in cerebellar cyclic GMP content provides biochemical evidence of its NMDA receptor antagonism in vivo .

- Anxiolytic Activity : The compound exhibited anxiolytic effects in animal models, specifically in rat separation-induced vocalization tests .

- Muscle Relaxation : At lower doses, this compound displayed muscle-relaxant properties, although higher doses impaired motor performance .

Research Applications

This compound has been utilized in several research contexts, primarily focusing on neuropharmacology and neurodegenerative diseases.

Neurodegeneration Studies

This compound's role in neurodegenerative research is notable. It has been linked to alterations in NMDA receptor subunit densities and ligand binding associated with conditions like Alzheimer's disease. These alterations can influence cognitive function and emotional regulation .

Case Studies

- Calcium Influx Assays : Studies have demonstrated that this compound can facilitate calcium influx assays in HEK293 cells expressing NMDA receptors. By protecting these cells from excitotoxicity, researchers were able to measure ligand-induced activity effectively after washing out the antagonist .

- Behavioral Studies : In behavioral assays, this compound has been used to assess anxiety-related behaviors and seizure susceptibility in genetically modified rat models. Results indicated significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli .

Mécanisme D'action

Le MDL 105519 exerce ses effets en se liant au site de reconnaissance de la glycine sur le récepteur N-méthyl-D-aspartate. Cette liaison inhibe l’activité du récepteur, empêchant l’afflux d’ions calcium et l’excitation neuronale subséquente. Le composé agit comme un inhibiteur non compétitif, ce qui signifie qu’il ne concurrence pas le ligand naturel (glycine) pour la liaison, mais se lie plutôt à un site différent sur le récepteur .

Comparaison Avec Des Composés Similaires

Le MDL 105519 est unique en raison de sa forte affinité et de sa sélectivité pour le site de reconnaissance de la glycine sur le récepteur N-méthyl-D-aspartate. Des composés similaires comprennent :

L-701 324 : Un autre antagoniste du site de la glycine avec des propriétés de liaison similaires.

ACEA 1021 : Un antagoniste puissant du site de reconnaissance de la glycine.

Le this compound se démarque en raison de son faible risque psychotomimetique par rapport aux autres antagonistes du récepteur N-méthyl-D-aspartate, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

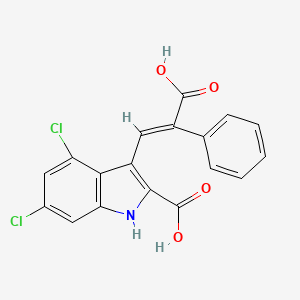

Activité Biologique

MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine recognition site. This compound has garnered attention due to its significant biological activities, which include anticonvulsant, anxiolytic, and muscle relaxant effects. This article delves into the detailed biological activity of this compound, supported by various studies and data.

This compound operates primarily as a non-competitive antagonist at the glycine site of the NMDA receptor. It exhibits a high affinity for this site, with a dissociation constant (Kd) reported at approximately 3.67 nM . The compound's mechanism involves blocking NMDA-dependent responses, which include:

- Inhibition of [3H]glycine binding : this compound completely inhibits the binding of [3H]glycine to rat brain membranes with a Ki value of 10.9 nM .

- Alteration of intracellular signaling : It affects cyclic GMP accumulation in brain slices and alters cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons .

- Anticonvulsant activity : In vivo studies have shown that this compound can prevent harmaline-stimulated increases in cerebellar cyclic GMP content, indicating its potential as an anticonvulsant agent .

Pharmacological Profile

The pharmacological effects of this compound have been extensively characterized through various experimental models:

Anticonvulsant Activity

This compound has demonstrated efficacy in several seizure models:

- Genetically based seizures : It has been shown to reduce seizure activity in genetically predisposed animal models.

- Chemically induced seizures : The compound effectively mitigates seizures induced by chemical agents.

- Electrically mediated seizures : Its application in electrically induced seizure models further supports its anticonvulsant properties .

Anxiolytic Effects

In behavioral studies, this compound exhibited anxiolytic effects in rat models:

- Separation-induced vocalization model : Rats treated with this compound showed reduced vocalizations indicative of anxiety .

Muscle Relaxant Properties

While lower doses of this compound provide muscle relaxant effects, higher doses can impair motor performance as measured by rotorod tests. However, these higher doses do not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Pharmacological Characterization : A comprehensive study highlighted that this compound is a selective inhibitor at the glycine site and affects NMDA-dependent responses both in vitro and in vivo. The study confirmed its potential as a therapeutic agent for conditions associated with NMDA receptor dysfunctions, such as epilepsy and anxiety disorders .

- Binding Studies : Research involving radiolabeled this compound demonstrated its high affinity for glycine sites on NMDA receptors, facilitating further investigations into receptor subunit interactions and pharmacological profiling .

- Neuroprotective Effects : Additional studies indicated that extracts from certain plants could competitively inhibit the binding of radiolabeled this compound to glycine receptors, suggesting potential neuroprotective properties when combined with other compounds .

Propriétés

IUPAC Name |

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017669 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161230-88-2 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-105519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.